molecular formula C7H10BNO4S B1452961 (4-(N-Methylsulfamoyl)phenyl)boronic acid CAS No. 226396-31-2

(4-(N-Methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1452961
CAS No.: 226396-31-2
M. Wt: 215.04 g/mol
InChI Key: DOQOQZHSIBBHMY-UHFFFAOYSA-N
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Description

“(4-(N-Methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO4S . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group attached to a boronic acid group, which in turn is attached to a methylsulfamoyl group . The exact structure can be determined using spectroscopic methods.


Chemical Reactions Analysis

This compound is used as a reagent in various chemical reactions . For example, it can be used in Suzuki-type Pd(0) coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.035 Da . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

1. Multifunctional Compounds in Medicine and Agriculture

Boronic acids like (4-(N-Methylsulfamoyl)phenyl)boronic acid serve as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. Their multifunctionality allows for applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).

2. Optical Modulation and Nanotechnology

Phenyl boronic acids are used in nanotechnology for their binding capabilities to pendant diols, which is crucial for saccharide recognition. They also anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is significant in applications like optical modulation, where structure-dependent quantum yields are observed (Mu et al., 2012).

3. Carbohydrate-Binding for Biomedical Applications

A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility in aqueous solutions. These boronic acids are particularly effective in complexing glycopyranosides under physiological conditions, making them suitable for designing oligomeric receptors and sensors for cell-surface glycoconjugates recognition (Dowlut & Hall, 2006).

4. Fluorescent Chemosensors

Boronic acids are key in developing fluorescent sensors for detecting carbohydrates, L-dopamine, various ions, and hydrogen peroxide. The interaction of boronic acids with diols forms ring structures used in sensors for biological active substances. The study of these sensors includes fluorescence properties like intensity changes, quantum yields, and water solubility (Huang et al., 2012).

5. Catalysis in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, a variant, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. Its ortho-substituent plays a crucial role in accelerating amidation, making it useful in synthetic applications like alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

6. Biomedical Applications

Boronic acid-containing polymers are employed in treating various diseases, including HIV, obesity, diabetes, and cancer. These polymers are unique due to their reactivity, solubility, and responsive nature. Recent developments have enabled new biomaterials using boronic acid polymers (Cambre & Sumerlin, 2011).

7. Glucose Responsive Systems

Boronic acids are studied for their potential in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can cause swelling in delivery systems, resulting in drug release. Research in this area aims to develop self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).

8. Sensing Applications

Boronic acids, through their interaction with diols and strong Lewis bases, are utilized in various sensing applications. These include homogeneous assays and heterogeneous detection in different environments, along with biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

9. NMR Spectroscopy in Biochemistry

Phenyl boronic acids are instrumental in medical diagnostics and biochemistry, especially in binding with carbohydrates in water. 11B NMR spectroscopy is a tool for monitoring the acidity and reactivity of these acids, which is crucial in understanding their interaction with diols (Valenzuela et al., 2022).

10. Antiviral Applications

Phenylboronic-acid-modified nanoparticles are explored for biological and biomedical applications, including as antiviral inhibitors. Their functionalization with boronic acids has shown potential in blocking the viral entry of Hepatitis C virus, demonstrating their significance in developing novel therapeutic strategies (Khanal et al., 2013).

Safety and Hazards

This compound is harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Properties

IUPAC Name

[4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOQZHSIBBHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656972
Record name [4-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226396-31-2
Record name [4-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Methylamino)sulphonyl]benzene boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-N-methyl-benzene sulfonamide (24.9 g, 0.1 mol) and B(OiPr)3 (28.2 g, 0.15 mol) in THF (200 mL) was added n-BuLi (100 mL, 0.25 mol) at −70° C. The mixture was slowly warmed to 0° C., then 10% HCl solution was added until pH 3˜4. The resulting mixture was extracted with EtOAc. The organic layer was dried over Na2SO4, and evaporated under reduced pressure to give 4-(N-methylsulfamoyl)phenylboronic acid (22.5 g, 96%), which was used in the next step without further purification. 1H NMR (DMSO-d6, 300 MHz) δ 8.29 (s, 2H), 7.92 (d, J=8.1 Hz, 2H), 7.69 (d, J=8.4 Hz, 2H), 2.36 (d, J=5.1 Hz, 3H).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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